SB-224289 Exhibits >75-Fold Selectivity for h5-HT1B Over h5-HT1D vs. 25-Fold for SB-216641
SB-224289 demonstrates over 75-fold selectivity for human 5-HT1B receptors over human 5-HT1D receptors in radioligand binding assays [1]. In contrast, the related compound SB-216641 shows only 25-fold selectivity for h5-HT1B over h5-HT1D (pKi h5-HT1B = 9.0; pKi h5-HT1D = 7.6) [2]. This >3-fold improvement in selectivity margin makes SB-224289 a more precise tool for experiments requiring unambiguous pharmacological isolation of 5-HT1B-mediated effects.
| Evidence Dimension | Selectivity for h5-HT1B over h5-HT1D receptor (fold-selectivity) |
|---|---|
| Target Compound Data | >75-fold selectivity |
| Comparator Or Baseline | SB-216641: ~25-fold selectivity |
| Quantified Difference | >3-fold greater selectivity margin |
| Conditions | Radioligand competition binding assays on recombinant human 5-HT1B and 5-HT1D receptors expressed in CHO cells |
Why This Matters
Procurement of SB-224289 mitigates the risk of off-target 5-HT1D receptor engagement, ensuring cleaner data interpretation in serotonergic pathway studies.
- [1] Selkirk JV, Scott C, Ho M, Burton MJ, Watson J, Gaster LM, Collin L, Jones BJ, Middlemiss DN, Price GW. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity. Br J Pharmacol. 1998 Sep;125(1):202-8. View Source
- [2] Price GW, Burton MJ, Collin LJ, Duckworth M, Gaster L, Göthert M, Jones BJ, Roberts C, Watson JM, Middlemiss DN. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors. Naunyn Schmiedebergs Arch Pharmacol. 1997 Aug;356(3):312-20. View Source
